![molecular formula C20H8Cl2Na2O5 B13012618 Sodium 2',7'-dichloro-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate)](/img/structure/B13012618.png)
Sodium 2',7'-dichloro-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2’,7’-dichloro-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-bis(olate) is a chemical compound known for its fluorescent properties. It is commonly used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. This compound is a derivative of fluorescein, with chlorine atoms substituted at the 2’ and 7’ positions, enhancing its fluorescence and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2’,7’-dichloro-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-bis(olate) typically involves the reaction of fluorescein with chlorine gas under controlled conditions. The reaction is carried out in an organic solvent, such as acetic acid, at a temperature range of 50-70°C. The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures, including HPLC and NMR analysis, to confirm its purity and structural integrity.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 2’,7’-dichloro-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-bis(olate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often used in analytical chemistry.
Reduction: Reduction reactions can modify the fluorescence properties of the compound.
Substitution: Halogen atoms can be substituted with other functional groups to create new derivatives with unique properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various organic halides are employed.
Major Products Formed
Applications De Recherche Scientifique
Sodium 2’,7’-dichloro-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-bis(olate) is widely used in scientific research due to its fluorescent properties. Some key applications include:
Chemistry: Used as a fluorescent tracer in various chemical reactions and processes.
Biology: Employed in cell imaging and tracking studies to visualize cellular processes.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of fluorescent dyes and markers for various industrial applications.
Mécanisme D'action
The compound exerts its effects through its fluorescent properties. When exposed to light of a specific wavelength, it emits fluorescence, which can be detected and measured. This property is utilized in various assays and imaging techniques to track and visualize different biological and chemical processes. The molecular targets and pathways involved include interactions with cellular components and other molecules, leading to the emission of fluorescence.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorescein: The parent compound, widely used for its fluorescent properties.
Rhodamine: Another fluorescent dye with similar applications but different spectral properties.
Eosin: A derivative of fluorescein with bromine atoms, used in histology and microscopy.
Uniqueness
Sodium 2’,7’-dichloro-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-bis(olate) is unique due to its enhanced fluorescence and stability compared to other similar compounds. The presence of chlorine atoms at the 2’ and 7’ positions increases its resistance to photobleaching and improves its performance in various applications.
Propriétés
Formule moléculaire |
C20H8Cl2Na2O5 |
|---|---|
Poids moléculaire |
445.2 g/mol |
Nom IUPAC |
disodium;2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |
InChI |
InChI=1S/C20H10Cl2O5.2Na/c21-13-5-11-17(7-15(13)23)26-18-8-16(24)14(22)6-12(18)20(11)10-4-2-1-3-9(10)19(25)27-20;;/h1-8,23-24H;;/q;2*+1/p-2 |
Clé InChI |
GVADGROKCLRRAS-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)Cl)[O-])[O-])Cl.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13012537.png)

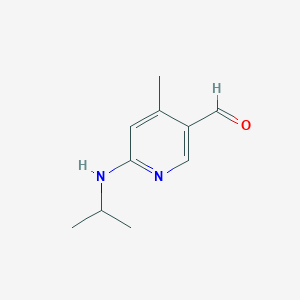
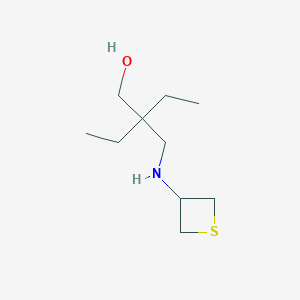
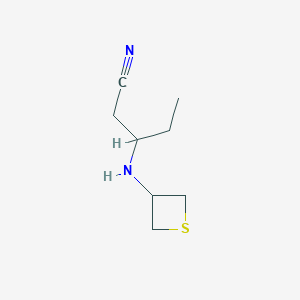
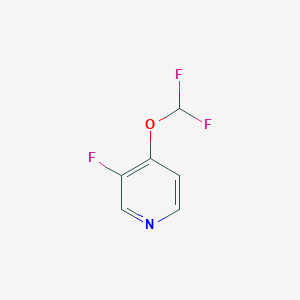
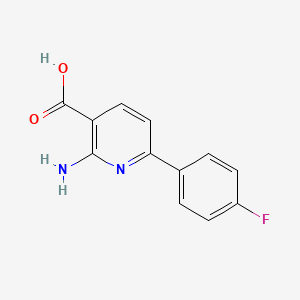
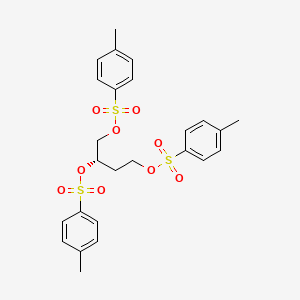

![tert-Butylmethyl(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate](/img/structure/B13012615.png)
![Ethyl 8-oxobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13012622.png)
![(1S,6R)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B13012623.png)
![4-methoxy-1H-pyrrolo[2,3-b]pyridine-5-carboxylicacid](/img/structure/B13012632.png)
![(1R,3R)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride](/img/structure/B13012636.png)
